5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole
Description
Properties
IUPAC Name |
5-chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-7-2-4-8(5-3-7)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBRTOPGROGHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NSC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole typically involves the reaction of 4-methylbenzyl chloride with thiosemicarbazide, followed by cyclization and chlorination. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 5-chloro position exhibits reactivity toward nucleophilic substitution due to electron withdrawal by the sulfur and nitrogen atoms in the thiadiazole ring.
Key findings :
-
Substitution occurs preferentially at the 5-position due to resonance stabilization of the leaving group (Cl) by the thiadiazole ring.
-
Electron-withdrawing groups (e.g., Cl) enhance reactivity in SNAr (nucleophilic aromatic substitution) .
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles, a common strategy for diversifying thiadiazole-based scaffolds.
Example :
-
Reactant : 5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole + hydrazine hydrate
Conditions : KOH/EtOH, 0–5°C, 6 h
Product : Triazolo[3,4-b] thiadiazole derivative
Mechanism : Hydrazine attacks the chloro-substituted carbon, followed by intramolecular cyclization (Figure 1).
Table 1 : Cyclization outcomes with varying reagents
| Reagent | Product Class | Yield | Application |
|---|---|---|---|
| Phenyl isothiocyanate | 1,3,4-Thiadiazole-2-thiol derivatives | 75–85% | Anticonvulsant agents |
| Benzoyl chloride | 5-Benzoylamino derivatives | 68% | Antimicrobial agents |
Sulfonylation and Sulfuration
The chloro group undergoes sulfonylation to introduce sulfonyl functionalities, critical for bioactivity modulation.
Reaction pathway :
-
Chlorine displacement : Treatment with sodium sulfite (Na₂SO₃) in acidic medium yields the sulfonic acid intermediate .
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Sulfonyl chloride formation : Reaction with Cl₂ gas in 1,2-dichloroethane produces the sulfonyl chloride derivative .
Data :
-
Sulfonyl chloride synthesis :
Conditions : Cl₂ gas, 1,2-dichloroethane/H₂O, −2°C
Yield : 42%
Characterization : ¹H-NMR (CDCl₃) δ 8.08 (d, ArH), 7.67 (d, ArH); IR ν 1595 cm⁻¹ (C=N) .
Condensation with Carbonyl Compounds
The methylene group in the 4-methylbenzyl substituent participates in Knoevenagel condensations.
Example :
-
Reactant : this compound + benzaldehyde
Conditions : Piperidine/EtOH, reflux, 8 h
Product : Styryl-substituted thiadiazole (confirmed by ¹³C-NMR δ 121.4 ppm for C=C) .
Applications :
-
Enhanced π-conjugation improves fluorescence properties for sensor applications.
Metal-Catalyzed Cross-Coupling
The chloro group enables Pd-catalyzed couplings, expanding access to aryl/heteroaryl derivatives.
| Coupling Type | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 4-Methoxyphenylboronic acid | 78% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Piperazine | 65% |
Note : Steric hindrance from the 4-methylbenzyl group reduces yields compared to less bulky analogs .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the thiadiazole ring undergoes ring-opening reactions:
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H₂SO₄ (conc.) : Cleavage of the thiadiazole ring to form thiourea derivatives .
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NaOH/EtOH : Hydrolysis to 4-methylbenzyl thiol and chlorinated byproducts.
Electrochemical Reactions
Preliminary studies indicate redox activity at −1.2 V (vs. Ag/AgCl), attributed to reduction of the thiadiazole ring.
Scientific Research Applications
Anticancer Activity
5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole has demonstrated notable anticancer properties. Studies indicate that derivatives of thiadiazoles can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Case Study : A derivative of this compound showed significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), HepG2 (hepatoma), and HCT116 (colon cancer). The mechanism involves the inhibition of tumor-associated carbonic anhydrase isoforms IX and XII, which are crucial for tumor growth and survival .
Antiviral Activity
Research has also highlighted the antiviral potential of thiadiazole derivatives. The incorporation of sulfonamide groups into the thiadiazole structure has led to compounds exhibiting antiviral activity against tobacco mosaic virus (TMV).
- Case Study : In a study, certain derivatives displayed up to 50% inhibition of TMV, indicating their potential as antiviral agents in agricultural applications .
Agricultural Applications
The compound's ability to act as a pesticide or herbicide is another significant application area. Thiadiazole derivatives have been explored for their potential to protect crops from viral infections.
- Research Findings : Compounds similar to this compound have shown effectiveness in inhibiting viral infections in plants, which could lead to the development of new agrochemicals .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and physicochemical properties of 5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole with its analogs:
Key Observations :
- Lipophilicity : The 4-methylbenzyl group in the target compound balances lipophilicity, whereas the 4-methoxybenzyl analog (CAS 1029718-72-6) may exhibit improved aqueous solubility due to the polar methoxy group .
- Electronic Effects : The 4-fluorobenzyl derivative (CAS 946418-98-0) leverages fluorine’s electronegativity to modulate electron density, which could enhance metabolic stability .
Biological Activity
5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole is a chemical compound that has garnered attention for its diverse biological activities. This article delves into its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H9ClN2S2. The compound features a thiadiazole ring, which is known for its biological relevance. Its structure allows for various interactions within biological systems, influencing its activity against different pathogens and cancer cells.
Antimicrobial Activity
Mechanism of Action : The antimicrobial properties of this compound are attributed to its ability to disrupt microbial cell wall synthesis and inhibit protein functions. This action can lead to the inhibition of bacterial growth and replication.
Research Findings :
- In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- The minimum inhibitory concentration (MIC) values reported for various derivatives indicate promising antimicrobial potential, with some derivatives showing MIC values as low as 25 μg/mL against S. aureus .
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Candida albicans | 32.6 |
Anticancer Activity
Mechanism of Action : The anticancer effects of this compound are believed to involve the induction of apoptosis in cancer cells. This process may be mediated through the inhibition of specific enzymes involved in cell cycle regulation and proliferation.
Case Studies :
- In vitro studies demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The IC50 values ranged from 0.28 µg/mL for MCF-7 cells to higher concentrations for other lines .
- A study highlighted that the introduction of specific substituents on the thiadiazole ring significantly enhanced the anticancer activity, suggesting a structure-activity relationship that can be exploited for drug development .
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 0.28 |
| HepG2 | 9.6 |
Anti-inflammatory Potential
Emerging research indicates that this compound may possess anti-inflammatory properties. Although specific mechanisms are still under investigation, preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce oxidative stress within cells .
Pharmacokinetics and Biochemical Pathways
The pharmacokinetic profile of this compound suggests good bioavailability due to its solubility in organic solvents. Its interaction with enzymes involved in oxidative stress pathways indicates potential protective effects against cellular damage .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, thiol intermediates (e.g., 4-methylbenzyl mercaptan) may react with chloro-substituted precursors under alkaline conditions. Optimization involves adjusting molar ratios (e.g., 1:1.2 for thiol-to-chloro precursor), solvent polarity (aqueous ethanol), and temperature (60–80°C) to maximize yield . Purity is enhanced through recrystallization using ethanol/water mixtures .
Q. Which analytical techniques are critical for confirming the structure of this thiadiazole derivative?
- Methodological Answer : A combination of spectral and chromatographic methods ensures structural validation:
- IR spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~700 cm⁻¹, thiadiazole ring vibrations at 1500–1600 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methylene protons at δ 4.2–4.5 ppm, aromatic protons from the 4-methylphenyl group) .
- TLC/HPLC : Monitors reaction progress and purity using silica gel plates (ethyl acetate/hexane eluent) or reverse-phase columns .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Standardize protocols by:
- Pre-drying solvents (e.g., ethanol over molecular sieves).
- Using inert atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates.
- Documenting exact stoichiometry and reaction times (e.g., 6–8 hours for cyclization) .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological activity of this compound?
- Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) models interactions between the compound and target proteins (e.g., bacterial enzymes or cancer-related kinases). Key steps include:
- Preparing the ligand (compound) and receptor (protein PDB ID) files.
- Defining binding pockets and scoring interactions (e.g., binding energy ≤ -7.0 kcal/mol suggests strong affinity).
- Validating predictions with in vitro assays (e.g., MIC tests for antimicrobial activity) .
Q. What strategies resolve contradictions in spectral or bioactivity data during characterization?
- Methodological Answer : Cross-validate results using:
- X-ray crystallography : Resolves ambiguities in NMR/IR assignments by providing 3D structural data .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics if bioactivity conflicts arise (e.g., unexpected IC₅₀ values).
- Isotopic labeling : Traces reaction pathways to identify byproducts interfering with spectral analysis .
Q. How can reaction byproducts be minimized during scale-up synthesis?
- Methodological Answer :
- Continuous flow reactors : Improve heat/mass transfer, reducing side reactions (e.g., dimerization).
- Design of Experiments (DoE) : Identifies critical variables (e.g., pH, catalyst loading) affecting byproduct formation.
- High-resolution MS : Detects trace impurities (<0.1%) for process refinement .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioassay results?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
